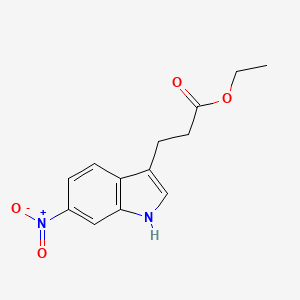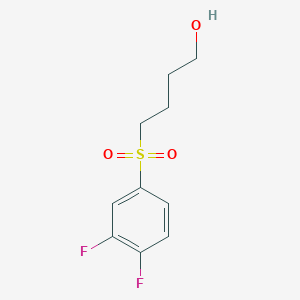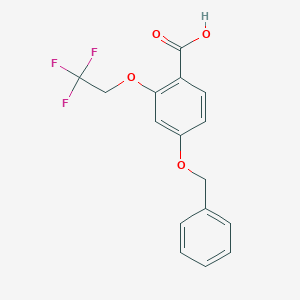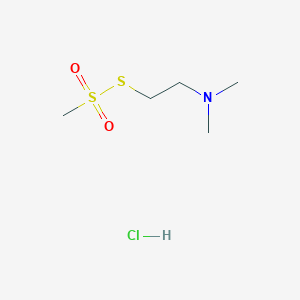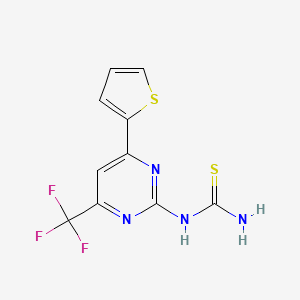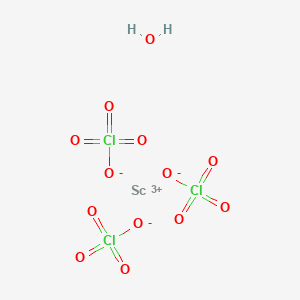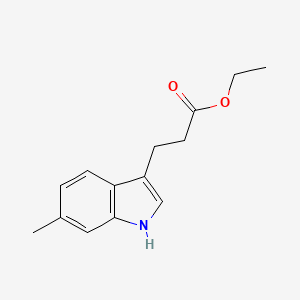
Ethyl 3-(6-Methyl-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD31977915 is a chemical compound with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977915 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
Step 1: Selection of starting materials such as specific organic compounds.
Step 2: Reaction under controlled temperature and pressure conditions to form intermediate compounds.
Step 3: Purification and isolation of the final product, MFCD31977915.
Industrial Production Methods
In industrial settings, the production of MFCD31977915 is scaled up using advanced techniques such as:
Continuous flow reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and yield.
Batch reactors: Used for smaller-scale production, these reactors provide flexibility in reaction conditions and can be optimized for specific reactions.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD31977915 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
MFCD31977915 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of MFCD31977915 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to specific receptors or enzymes: Modulating their activity and leading to downstream effects.
Altering cellular processes: Such as signal transduction, gene expression, or metabolic pathways.
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
ethyl 3-(6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-8-10(2)4-6-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3 |
Clé InChI |
ODNYRJUHLXCYCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C1C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



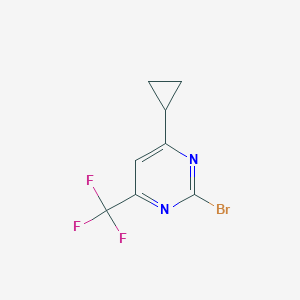
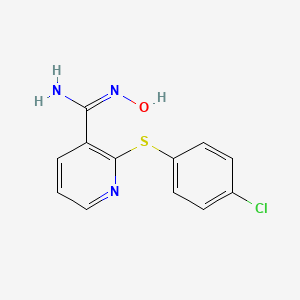
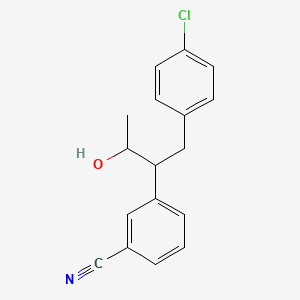

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
